1-Tritylpiperidin-3-one
Description
Properties
Molecular Formula |
C24H23NO |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-tritylpiperidin-3-one |
InChI |
InChI=1S/C24H23NO/c26-23-17-10-18-25(19-23)24(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16H,10,17-19H2 |
InChI Key |
YXFHHQINUILDQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CN(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Conformational Effects
- 1-Tritylpiperidin-3-one vs.
- 1-Tritylpiperidin-3-one vs. 2,6-Diarylpiperidin-4-one derivatives: highlights that aryl groups at positions 2 and 6 enhance biological activity by stabilizing planar conformations. In contrast, the trityl group at position 1 in 1-Tritylpiperidin-3-one may favor non-planar conformations, affecting interactions with enzymatic pockets .
Functional Group and Reactivity
- Trityl Group vs. Chloroacetyl Group (as in 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one):
The electron-withdrawing chloroacetyl group increases electrophilicity at the ketone, facilitating nucleophilic reactions. Conversely, the trityl group is electron-rich and sterically bulky, which may reduce reactivity at the ketone moiety while enhancing lipophilicity .
Molecular Weight and Physicochemical Properties
- 1-Tritylpiperidin-3-one (MW 341.44) vs. (S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One (MW 357.44, CAS 105526-85-0): The pyrrolidinone analog has a higher molecular weight due to the additional oxygen atom in the trityloxymethyl substituent. Both compounds exhibit low solubility in aqueous media, but the piperidine ring in 1-Tritylpiperidin-3-one may confer slightly better metabolic stability compared to the five-membered pyrrolidinone .
Data Table: Key Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-Tritylpiperidin-3-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves tritylation of piperidin-3-one derivatives under anhydrous conditions. Key steps include:
- Using triphenylmethyl chloride (trityl chloride) in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to facilitate nucleophilic substitution .
- Optimizing temperature (0–25°C) to minimize side reactions (e.g., trityl group migration) and enhance regioselectivity.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Yield improvements may involve iterative adjustment of stoichiometry (1.2–1.5 equivalents of trityl chloride) and reaction time (4–12 hours) .
Q. How should researchers characterize 1-Tritylpiperidin-3-one to confirm structural identity and purity?
- Methodological Answer : Essential characterization techniques include:
- NMR Spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations) to verify trityl group attachment and piperidinone conformation. Pay attention to deshielded carbonyl signals (~205–210 ppm in C NMR) .
- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS (expected [M+H] for CHNO: 342.1852) .
- HPLC : Use reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .
Q. What solvent systems are suitable for solubility testing of 1-Tritylpiperidin-3-one in biological assays?
- Methodological Answer : Due to its hydrophobic trityl group, the compound shows limited aqueous solubility. Recommended approaches:
- Pre-dissolve in DMSO (≤1% v/v final concentration) for in vitro studies.
- For in vivo applications, use lipid-based carriers (e.g., cyclodextrins or liposomes) to enhance bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for 1-Tritylpiperidin-3-one across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Systematic strategies include:
- Batch Reproducibility Testing : Compare activity across independently synthesized batches using standardized assays (e.g., enzyme inhibition IC measurements) .
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic or stereochemical variations .
Q. What computational approaches are effective for predicting the binding mechanisms of 1-Tritylpiperidin-3-one with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases or proteases). Prioritize targets with hydrophobic binding pockets due to the trityl group’s steric bulk .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein residence times .
- QSAR Modeling : Train models on analogs (e.g., trityl-protected amines) to predict ADMET properties and optimize lead candidates .
Q. How can researchers design experiments to evaluate the metabolic stability of 1-Tritylpiperidin-3-one in hepatic microsomes?
- Methodological Answer :
- Incubation Protocol : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes .
- Metabolite Identification : Perform HRMS/MS to detect phase I metabolites (e.g., hydroxylation at the piperidinone ring) .
- Data Interpretation : Calculate intrinsic clearance (CL) using the in vitro half-life method. Compare with reference compounds (e.g., verapamil for high-CL benchmarks) .
Data Reporting and Reproducibility
Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) :
- Report exact reagent grades, solvent drying methods, and equipment specifications (e.g., Schlenk line for air-sensitive steps).
- Include detailed spectral data in supplementary materials, with raw files (e.g., JCAMP-DX for NMR) archived in public repositories like Zenodo .
Q. How should researchers address potential safety concerns when handling 1-Tritylpiperidin-3-one in the lab?
- Methodological Answer :
- Hazard Assessment : Review PubChem data (GHS hazard codes) and institutional Safety Data Sheets (SDS) for handling guidelines .
- Exposure Mitigation : Use fume hoods for synthesis/purification and PPE (nitrile gloves, lab coat) to prevent dermal contact.
- Waste Disposal : Neutralize waste with acidic methanol (pH <3) before incineration to degrade reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
